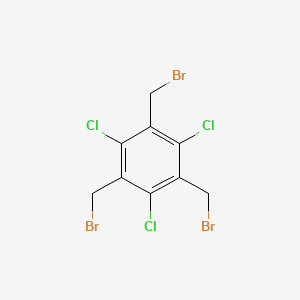

1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene

Descripción general

Descripción

1,3,5-Tris(bromomethyl)benzene is a compound that has three bromo substituents around an aromatic ring . It is mainly utilized in the synthesis of ligands and dendrimeric monomers .

Molecular Structure Analysis

The molecular formula of 1,3,5-Tris(bromomethyl)benzene is C9H9Br3 . The molecular weight is 356.88 .Chemical Reactions Analysis

1,3,5-Tris(bromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers for selective adsorption of CO2 and H2 .Physical and Chemical Properties Analysis

The melting point of 1,3,5-Tris(bromomethyl)benzene is 94-99 °C . The predicted boiling point is 352.2±37.0 °C . The predicted density is 2.005±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Molecular Scaffold and Synthetic Procedure

1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene and its derivatives have been utilized as scaffolds for molecular receptors. A detailed practical synthetic procedure for preparing l,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a versatile molecular scaffold, starting from benzene, is reported. This method involves four straightforward steps and offers the advantage of limited chromatography in the purification process (Wallace et al., 2005).

Application in Polymer Chemistry

The compound has been used in the fabrication of crosslinked polybenzimidazole membranes. These membranes are utilized in high-temperature proton exchange membrane fuel cells. The presence of three bromomethyl groups in the crosslinker molecule aids in creating more free volume for acid doping and enhancing the adhesive strength of polybenzimidazole (PBI) chains. The crosslinked PBI membranes with these compounds exhibit improved morphology durability and mechanical strength (Yang et al., 2018).

In Organic Synthesis

This compound has been employed in the synthesis of branched poly(phenylene ethylene) (BPPE) with bromomethyl groups. The unreacted bromomethyl groups in BPPE allow for further functionalization, enhancing the processability and utility of these polymers (Kobayashi et al., 2012).

In Catalyst Synthesis

The compound has been used in the preparation of a triple-site phase transfer catalyst, essential for catalyzing certain organic reactions. This catalyst's efficacy was demonstrated by studying the kinetics of dichlorocarbene addition to 5-vinyl-2-norbornene (Vivekanand & Balakrishnan, 2009).

Safety and Hazards

1,3,5-Tris(bromomethyl)benzene is classified as dangerous. It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Propiedades

IUPAC Name |

1,3,5-tris(bromomethyl)-2,4,6-trichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br3Cl3/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDQKOVPZSYIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)CBr)Cl)CBr)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br3Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302708 | |

| Record name | 1,3,5-tris(bromomethyl)-2,4,6-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53440-36-1 | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53440-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053440361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC152863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-tris(bromomethyl)-2,4,6-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.